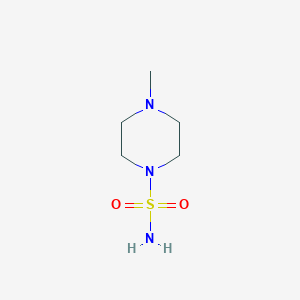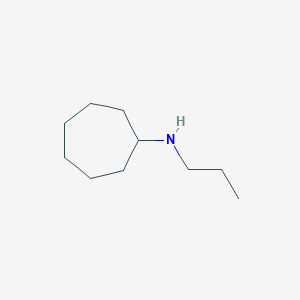
4-异氰酸基-2-(三氟甲基)苯腈
概述
描述
4-Isocyanato-2-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C9H3F3N2O and a molecular weight of 212.13 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) attached to a benzonitrile ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
Chemistry: 4-Isocyanato-2-(trifluoromethyl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs, especially those targeting specific enzymes and receptors.
Industry: The compound is employed in the production of specialty polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates .
作用机制
Target of Action
It’s known to be used as a reagent in the synthesis of thioimidazolinone compounds .
Mode of Action
It’s known to be used as a reagent in chemical synthesis, suggesting it may interact with other compounds to form new substances .
Biochemical Pathways
As a reagent, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Result of Action
It’s known to be used in the synthesis of thioimidazolinone compounds and as an intermediate of enzalutamide, a potential anti-prostate cancer drug .
Action Environment
The action of 4-Isocyanato-2-(trifluoromethyl)benzonitrile can be influenced by environmental factors. For instance, it is recommended to store this compound under inert gas and at a temperature between 2-8°C . This suggests that the compound’s stability, efficacy, and action could be affected by factors such as exposure to oxygen and temperature .
生化分析
Biochemical Properties
4-Isocyanato-2-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to the modification of protein structure and function. The interaction with enzymes can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of key signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Isocyanato-2-(trifluoromethyl)benzonitrile can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Isocyanato-2-(trifluoromethyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 4-Isocyanato-2-(trifluoromethyl)benzonitrile can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to 4-Isocyanato-2-(trifluoromethyl)benzonitrile can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, including organ damage, inflammation, and changes in metabolic function. Threshold effects are often observed, where a specific dose level leads to a significant change in the observed effects .
Metabolic Pathways
4-Isocyanato-2-(trifluoromethyl)benzonitrile is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. The interaction with cofactors and other enzymes can also influence the overall metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Isocyanato-2-(trifluoromethyl)benzonitrile within cells and tissues are critical for its biological effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
4-Isocyanato-2-(trifluoromethyl)benzonitrile can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization can influence its activity and function. For instance, localization to the nucleus can affect gene expression, while localization to the mitochondria can impact cellular metabolism and energy production. Targeting signals or post-translational modifications may direct 4-Isocyanato-2-(trifluoromethyl)benzonitrile to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:
4-Amino-2-(trifluoromethyl)benzonitrile+Phosgene→4-Isocyanato-2-(trifluoromethyl)benzonitrile+HCl
Industrial Production Methods: In industrial settings, the production of 4-Isocyanato-2-(trifluoromethyl)benzonitrile involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced reaction vessels and purification techniques .
化学反应分析
Types of Reactions: 4-Isocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
相似化合物的比较
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: This compound contains an isothiocyanate group (-N=C=S) instead of an isocyanate group.
4-Cyano-3-(trifluoromethyl)phenyl Isothiocyanate: Another related compound with an isothiocyanate group, used in the synthesis of various organic molecules.
Uniqueness: 4-Isocyanato-2-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form stable linkages with nucleophiles makes it valuable in the production of polymers, pharmaceuticals, and other specialty chemicals .
属性
IUPAC Name |
4-isocyanato-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKAMKMDZEEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453867 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143782-18-7 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOCYANAT-2-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
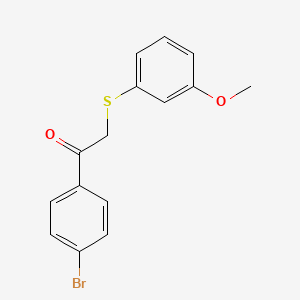
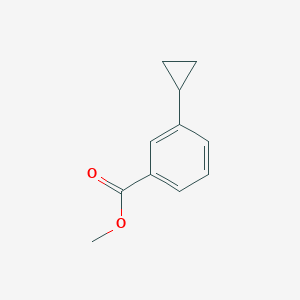
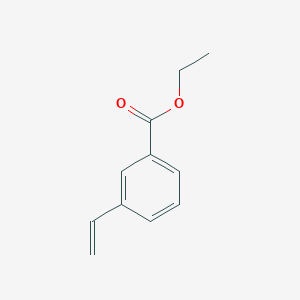
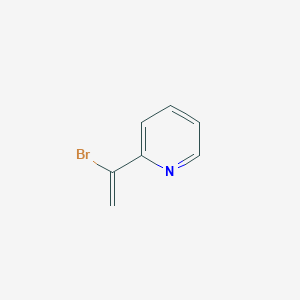
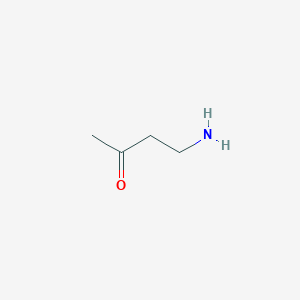
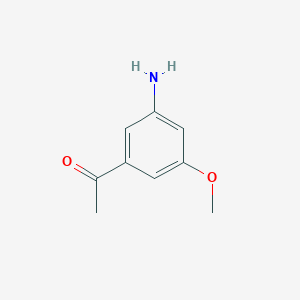
![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)
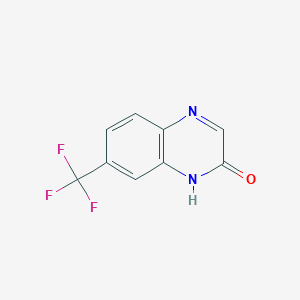
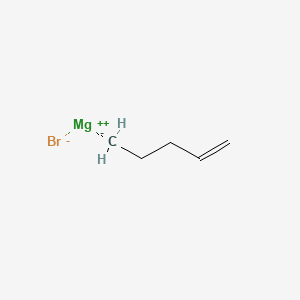
![7-phenyl-3-(4-propoxyphenyl)furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B1611407.png)
![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)
